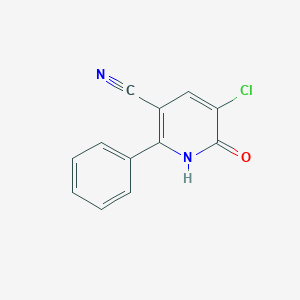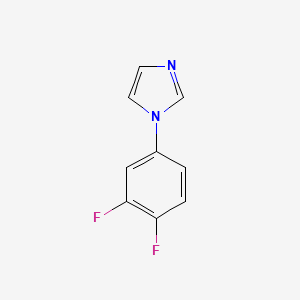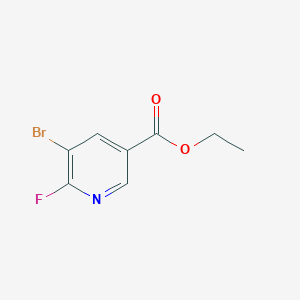![molecular formula C10H4BrCl2NO2 B12997851 7-Bromo-6,8-dichloro-[1,3]dioxolo[4,5-g]quinoline](/img/structure/B12997851.png)
7-Bromo-6,8-dichloro-[1,3]dioxolo[4,5-g]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-6,8-dichloro-[1,3]dioxolo[4,5-g]quinoline is a complex organic compound belonging to the quinoline family This compound is characterized by the presence of bromine and chlorine atoms, as well as a dioxolo ring fused to the quinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-6,8-dichloro-[1,3]dioxolo[4,5-g]quinoline typically involves the bromination and chlorination of a quinoline precursor. One common method includes the visible-light-induced radical bromination of ethyl 6-methyl-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate using N-bromosuccinimide (NBS) as a brominating agent . The reaction is initiated using a 150-W tungsten bulb, leading to the desired monobromo product in good yield .
Industrial Production Methods: Industrial production of this compound may involve similar bromination and chlorination processes, optimized for large-scale synthesis. The use of efficient catalysts and reaction conditions is crucial to maximize yield and minimize byproducts.
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-6,8-dichloro-[1,3]dioxolo[4,5-g]quinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions:
N-Bromosuccinimide (NBS): Used for bromination reactions.
Azobisisobutyronitrile (AIBN) and Dibenzoyl Peroxide (BPO): Common initiators for radical reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, radical bromination yields monobromo products, while substitution reactions can introduce various functional groups.
Scientific Research Applications
7-Bromo-6,8-dichloro-[1,3]dioxolo[4,5-g]quinoline has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including antibacterial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which 7-Bromo-6,8-dichloro-[1,3]dioxolo[4,5-g]quinoline exerts its effects involves interactions with molecular targets and pathways. The specific mechanism can vary depending on the application. For instance, in medicinal chemistry, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
6-Chloro-[1,3]dioxolo[4,5-g]quinoline-7-carboxaldehyde: Shares a similar quinoline core with different substituents.
8-Benzyl-[1,3]dioxolo[4,5-g]quinoline hydrochloride: Another quinoline derivative with distinct functional groups.
Uniqueness: 7-Bromo-6,8-dichloro-[1,3]dioxolo[4,5-g]quinoline is unique due to its specific combination of bromine, chlorine, and dioxolo ring, which imparts distinct chemical properties and reactivity compared to other quinoline derivatives.
Properties
Molecular Formula |
C10H4BrCl2NO2 |
|---|---|
Molecular Weight |
320.95 g/mol |
IUPAC Name |
7-bromo-6,8-dichloro-[1,3]dioxolo[4,5-g]quinoline |
InChI |
InChI=1S/C10H4BrCl2NO2/c11-8-9(12)4-1-6-7(16-3-15-6)2-5(4)14-10(8)13/h1-2H,3H2 |
InChI Key |
VSOWOTWYULZSSN-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)C(=C(C(=N3)Cl)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



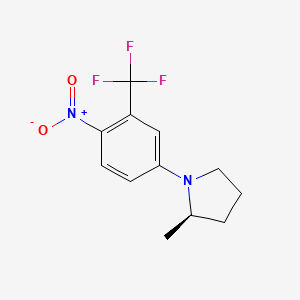
![7-Chloro-1-ethyl-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B12997805.png)
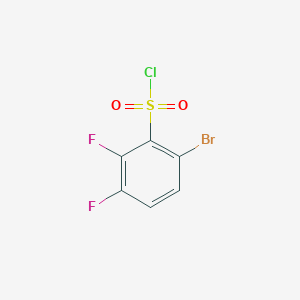
![6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-sulfonic acid](/img/structure/B12997823.png)
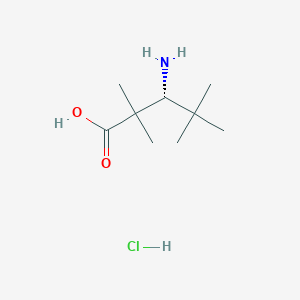

![N-[2-(methylamino)ethyl]benzamide](/img/structure/B12997838.png)
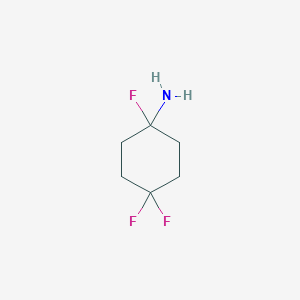
![tert-Butyl 6-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B12997862.png)
![Methyl 3-benzyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate](/img/structure/B12997864.png)
